molecular formula C12H14ClNO3 B4667392 methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate

methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate

Cat. No.: B4667392
M. Wt: 255.70 g/mol
InChI Key: RHRYQNWGHUUYPW-UHFFFAOYSA-N
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Description

Methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate is an organic compound with a complex structure that includes a chlorobenzyl group, an amino group, and an oxobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate typically involves the reaction of 2-chlorobenzylamine with methyl 4-oxobutanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its action can include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-chlorobenzoate: This compound shares a similar chlorobenzyl group but differs in the position and nature of other functional groups.

    4-[(2-Chlorobenzyl)(methyl)amino]butanenitrile: Another related compound with a similar core structure but different substituents.

Uniqueness

Methyl 4-[(2-chlorobenzyl)amino]-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 4-[(2-chlorophenyl)methylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-17-12(16)7-6-11(15)14-8-9-4-2-3-5-10(9)13/h2-5H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRYQNWGHUUYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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